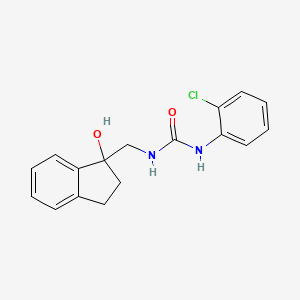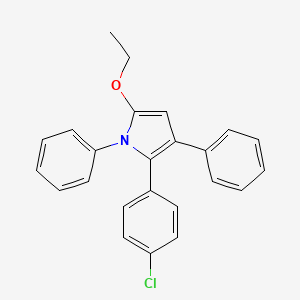
2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole, also known as CEP, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrrole derivative that has shown promise in various applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of histone deacetylases and heat shock protein 90, both of which are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole in lab experiments include its unique chemical structure and its potential for use in cancer and neurodegenerative disease research. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole. One area of interest is the development of more potent and selective this compound derivatives for use in cancer and neurodegenerative disease research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of diphenylamine and subsequent cyclization. This process yields this compound as a white or light yellow powder.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-1,3-diphenylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO/c1-2-27-23-17-22(18-9-5-3-6-10-18)24(19-13-15-20(25)16-14-19)26(23)21-11-7-4-8-12-21/h3-17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZVUGQWNVRZEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)

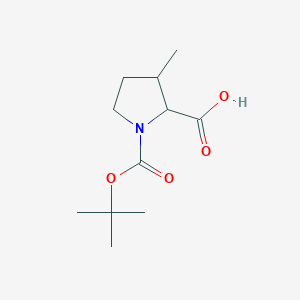
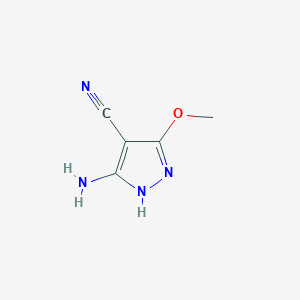
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
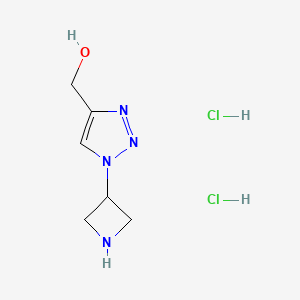

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

